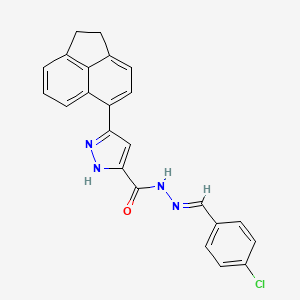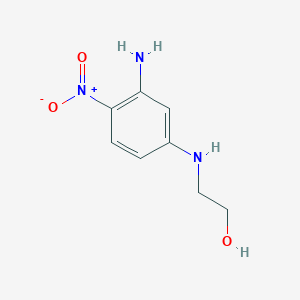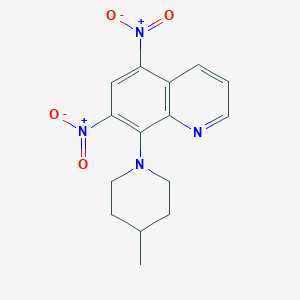![molecular formula C21H14N4O6 B11692742 2-{[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B11692742.png)
2-{[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]amino}-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(E)-{3-Methoxy-4-[(5-Nitropyridin-2-yl)oxy]phenyl}methyliden]amino}-1H-isoindol-1,3(2H)-dion ist eine komplexe organische Verbindung, die für ihre einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung weist eine Kombination aus aromatischen Ringen, Methoxygruppen und Nitrogruppen auf, was sie zu einem interessanten Thema für die chemische Forschung und industrielle Anwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-{[(E)-{3-Methoxy-4-[(5-Nitropyridin-2-yl)oxy]phenyl}methyliden]amino}-1H-isoindol-1,3(2H)-dion umfasst typischerweise mehrere Schritte, darunter die Bildung von Zwischenverbindungen. Ein übliches Verfahren beinhaltet die Reaktion von 4,4’-Diaminodiphenylether mit o-Vanillin in Methanol bei Raumtemperatur, was zu einem orangefarbenen Niederschlag führt . Diese Zwischenverbindung wird dann unter bestimmten Bedingungen weiter umgesetzt, um die endgültige Verbindung zu erhalten.
Industrielle Produktionsmethoden
Obwohl detaillierte industrielle Produktionsmethoden für diese spezielle Verbindung nicht leicht zugänglich sind, würde der allgemeine Ansatz darin bestehen, den Laborsyntheseprozess zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen umfassen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound has shown promise in preclinical studies as an anti-cancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a potential candidate for further drug development.
Industry: In the materials science industry, the compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2-[(E)-({3-METHOXY-4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-{[(E)-{3-Methoxy-4-[(5-Nitropyridin-2-yl)oxy]phenyl}methyliden]amino}-1H-isoindol-1,3(2H)-dion
- 2-{[(E)-{3-Methoxy-4-[(5-Nitropyridin-2-yl)oxy]phenyl}methyliden]amino}-1H-isoindol-1,3(2H)-dion
Einzigartigkeit
Die Einzigartigkeit von 2-{[(E)-{3-Methoxy-4-[(5-Nitropyridin-2-yl)oxy]phenyl}methyliden]amino}-1H-isoindol-1,3(2H)-dion liegt in seiner spezifischen Kombination von funktionellen Gruppen und aromatischen Ringen, die ihm besondere chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-{[(E)-{3-Methoxy-4-[(5-Nitropyridin-2-yl)oxy]phenyl}methyliden]amino}-1H-isoindol-1,3(2H)-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einem Amin reduziert werden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.
Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Reduktionsmittel wie Natriumborhydrid für Reduktionsreaktionen und Oxidationsmittel wie Kaliumpermanganat für Oxidationsreaktionen. Lösungsmittel wie Methanol, Ethanol und Dichlormethan werden oft verwendet, um diese Reaktionen zu erleichtern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Reduktion der Nitrogruppe ein Amin-Derivat liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die aromatischen Ringe einführen können.
Wissenschaftliche Forschungsanwendungen
2-{[(E)-{3-Methoxy-4-[(5-Nitropyridin-2-yl)oxy]phenyl}methyliden]amino}-1H-isoindol-1,3(2H)-dion hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-{[(E)-{3-Methoxy-4-[(5-Nitropyridin-2-yl)oxy]phenyl}methyliden]amino}-1H-isoindol-1,3(2H)-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Struktur der Verbindung ermöglicht es ihr, an bestimmte Enzyme oder Rezeptoren zu binden, wodurch deren Funktion möglicherweise gehemmt oder aktiviert wird. Dies kann zu verschiedenen biologischen Effekten führen, wie z. B. entzündungshemmenden oder krebshemmenden Aktivitäten.
Eigenschaften
Molekularformel |
C21H14N4O6 |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
2-[(E)-[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C21H14N4O6/c1-30-18-10-13(6-8-17(18)31-19-9-7-14(12-22-19)25(28)29)11-23-24-20(26)15-4-2-3-5-16(15)21(24)27/h2-12H,1H3/b23-11+ |
InChI-Schlüssel |
ATFWXFJGEMHMFC-FOKLQQMPSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=N/N2C(=O)C3=CC=CC=C3C2=O)OC4=NC=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NN2C(=O)C3=CC=CC=C3C2=O)OC4=NC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![butyl 5-{5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl}-2-chlorobenzoate](/img/structure/B11692680.png)

![(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692688.png)
![Ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11692694.png)
![4-[(4-Acetamidophenyl)carbamoyl]butanoic acid](/img/structure/B11692695.png)


![2-methyl-N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11692750.png)
![5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11692756.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692763.png)
![(5Z)-3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B11692766.png)
![Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B11692767.png)
![(5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11692772.png)
